molecular formula C16H25N3O5 B1682282 Xamotérol CAS No. 81801-12-9

Xamotérol

Numéro de catalogue: B1682282
Numéro CAS: 81801-12-9
Poids moléculaire: 339.39 g/mol
Clé InChI: DXPOSRCHIDYWHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Xamoterol: Applications in Scientific Research

Xamoterol is a β1-adrenoceptor partial agonist that has been investigated for its applications in treating heart failure and potentially in Alzheimer's disease . This compound has demonstrated efficacy in improving symptoms and exercise tolerance in patients with mild to moderate heart failure .

Heart Failure Treatment

Xamoterol has been evaluated in numerous clinical trials for its effectiveness in managing heart failure . The drug's partial agonist activity on β1-adrenoceptors allows it to stimulate the heart without causing the downregulation of receptors, which can occur with full agonists .

Clinical Efficacy

  • Improved Exercise Duration: Studies have shown that xamoterol increases exercise duration in patients with left ventricular dysfunction. For instance, one study reported an increase in mean exercise duration from 445 seconds to 484 seconds in patients treated with xamoterol .
  • Enhanced Ejection Fraction: Xamoterol has been shown to improve ejection fraction, a measure of how well the heart pumps blood. In one study, xamoterol increased ejection fraction from 41.9% to 46.6% .
  • Symptom Relief: Clinical trials indicate that xamoterol can reduce the signs and symptoms of heart failure, including breathlessness . A multicenter study involving 240 patients with mild to moderate heart failure found that xamoterol significantly improved breathlessness compared to placebo .
  • Heart Rate Control: Xamoterol can reduce peak exercise heart rate, which is beneficial for patients with heart failure .

Clinical Studies

StudyDesignParticipantsResults
Waller, D. G., Webster, J., Sykes, C. A., Bhalla, K. K., & Wray, R. (1989). European Heart Journal, 10(11), 1003–1010 .Multicenter, double-blind, randomized, parallel-group study240 patients with mild to moderate heart failureXamoterol significantly reduced peak exercise heart rate compared with placebo. Subjectively, there was improvement in breathlessness on the visual analogue scale after treatment with xamoterol compared with placebo .
The Xamoterol in Severe Heart Failure Study Group. (1990). The Lancet, 336(8714), 1-6 .Double-blind, between-group comparison516 patients with New York Heart Association class III and IV heart failureXamoterol reduced maximum exercise heart rate and systolic blood pressure but did not affect the number of ventricular premature beats after exercise. However, there was a higher mortality rate in the xamoterol group within 100 days of randomization .
Rousseau, M. F., Pouleur, H., & Vincent, M. F. (1983). The American Journal of Cardiology, 51(8), 1267–1274Double-blind, randomized, crossover, placebo-controlled trial21 patients with left ventricular dysfunction due to ischemic heart diseaseXamoterol increased exercise duration and ejection fraction and reduced the signs and symptoms of heart failure. The results of this study show that xamoterol is a safe and effective treatment for left ventricular dysfunction resulting from ischaemic heart disease .
Sørensen, E. V., Faergeman, O., Day, M. A., & Snow, H. M. (1989). British Journal of Clinical Pharmacology, 28(Suppl 1), 86S–88SOpen labelPatients with mild to moderate heart failureImprovements in myocardial performance have been demonstrated following acute administration of xamoterol to patients with mild or moderate heart failure, and these are sustained during at least 1 year of continued treatment . Exercise duration is increased by xamoterol in patients with left ventricular dysfunction and benefit is still apparent after at least 1 year of therapy .

Safety Considerations

While xamoterol has demonstrated benefits in treating heart failure, some studies have raised concerns about its safety in patients with severe heart failure. One study noted a higher mortality rate in patients with severe heart failure treated with xamoterol compared to placebo .

Potential Application in Alzheimer's Disease

Recent research suggests that β1-adrenergic signaling may play a role in cognitive function, indicating a potential application for xamoterol in treating Alzheimer's disease .

Memory Enhancement

  • Social Recognition: A study using a mouse model of Alzheimer's disease found that xamoterol, a selective β1-ADR partial agonist, rescued the social recognition deficit in these mice .
  • Mechanism: The mechanism involves increasing nuclear levels of phospho-cAMP response element-binding protein (pCREB), a key protein involved in memory formation .

Mécanisme D'action

Target of Action

Xamoterol primarily targets the Beta-1 adrenergic receptor (β1-AR) . This receptor plays a crucial role in the sympathetic control of the heart. It is involved in mediating the effects of the sympathetic nervous system, which include increasing heart rate and contractility.

Mode of Action

Xamoterol is a β1-adrenoceptor partial agonist . It binds to the β1-AR and modulates its activity. This unique mode of action allows xamoterol to provide cardiac stimulation at rest while acting as a blocker during exercise .

Biochemical Pathways

The primary biochemical pathway affected by xamoterol is the β1-adrenergic signaling pathway . When xamoterol binds to the β1-AR, it triggers a cascade of intracellular events that lead to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A, which phosphorylates various target proteins, leading to changes in heart rate and contractility .

Result of Action

The action of xamoterol results in improved systolic and diastolic function in patients with heart failure . It achieves this by moderately increasing myocardial contractility, improving diastolic relaxation, and lowering left ventricular filling pressure at rest and during moderate exercise . These effects lead to an improvement in the relation between filling pressure and cardiac output at all levels of activity .

Action Environment

The action, efficacy, and stability of xamoterol can be influenced by various environmental factors. For instance, the level of sympathetic activity can modulate the effects of xamoterol. At rest and during low levels of exercise, xamoterol acts as an agonist, providing inotropic support to the heart. During strenuous exercise, it acts as a blocker, reducing heart rate . This ability to modulate cardiac responses to variations in sympathetic tone may be beneficial in preserving β-receptor function and maintaining therapeutic responsiveness.

Analyse Biochimique

Biochemical Properties

Xamoterol is a β1-adrenoceptor partial agonist . It interacts with the β1-adrenergic receptor, a protein that plays a crucial role in the sympathetic control of the heart . Xamoterol modulates this control but has no agonist action on β2-adrenoceptors .

Cellular Effects

Xamoterol has been shown to improve systolic and diastolic function in heart failure patients . It does this by modulating the sympathetic control of the heart, which influences cell function, including impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Xamoterol involves its action as a partial agonist of the β1-adrenergic receptor . It binds to these receptors, leading to changes in gene expression and cellular responses . It does not have an agonist action on β2-adrenoceptors .

Temporal Effects in Laboratory Settings

In laboratory settings, Xamoterol has shown to improve left ventricular function by improving myocardial contractility and diastolic relaxation . It also increased heart rate at rest, while decreasing the exercise-induced increase in heart rate . These effects were observed over a period of up to 12 months .

Dosage Effects in Animal Models

In animal models, Xamoterol has been administered up to 0.1 mg/kg intravenously . The results suggest that a 400mg oral daily dose (200mg twice daily) of Xamoterol will be adequate for most patients with chronic heart failure .

Metabolic Pathways

The specific metabolic pathways that Xamoterol is involved in are not fully annotated yet . Given its role as a β1-adrenoceptor partial agonist, it is likely to be involved in pathways related to adrenergic signaling .

Transport and Distribution

Given its role as a β1-adrenoceptor partial agonist, it is likely to be transported to cells of the heart where β1-adrenergic receptors are present .

Subcellular Localization

As a β1-adrenoceptor partial agonist, it is likely to be localized to the cell membrane where the β1-adrenergic receptors are located .

Méthodes De Préparation

La synthèse du xamoterol implique plusieurs étapes, commençant par la préparation des composés intermédiaires. La voie de synthèse comprend généralement la réaction de la morpholine avec la 2-(2-hydroxy-3-(4-hydroxyphénoxy)propyl)amine pour former le produit final, le xamoterol . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le xamoterol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le xamoterol a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour améliorer la fonction systolique et diastolique chez les patients atteints d'insuffisance cardiaque . En biologie, il est utilisé pour étudier le contrôle sympathique du cœur et ses effets sur les récepteurs β1-adrénergiques . En chimie, le xamoterol sert de composé modèle pour étudier les agonistes partiels des récepteurs β1-adrénergiques .

Mécanisme d'action

Le xamoterol exerce ses effets en agissant comme un agoniste partiel sélectif du récepteur β1-adrénergique. Cette interaction module le contrôle sympathique du cœur, améliorant la fonction systolique et diastolique sans action agoniste significative sur les récepteurs β2-adrénergiques . Les cibles moléculaires impliquées comprennent les récepteurs β1-adrénergiques, qui jouent un rôle crucial dans la régulation de la fréquence cardiaque et de la contractilité .

Activité Biologique

Xamoterol is a selective beta-1 adrenergic receptor partial agonist that has been primarily studied for its effects on cardiovascular function, particularly in patients with heart failure. This article provides a comprehensive overview of the biological activity of xamoterol, focusing on its pharmacodynamics, clinical efficacy, and relevant research findings.

Pharmacodynamics

Xamoterol exhibits its biological activity primarily through its action as a partial agonist at the beta-1 adrenergic receptors. This mechanism results in several cardiovascular effects:

  • Increased Myocardial Contractility : Xamoterol moderately enhances myocardial contractility, which is crucial for patients with heart failure.
  • Improved Diastolic Function : It aids in diastolic relaxation and reduces left ventricular filling pressure both at rest and during exercise.
  • Negative Chronotropic Effects : At higher sympathetic activity levels, such as during strenuous exercise, xamoterol can produce negative chronotropic responses while maintaining reduced filling pressures .

Clinical Efficacy

The clinical efficacy of xamoterol has been evaluated in various studies, particularly focusing on its effects in patients with mild to moderate heart failure. A multicenter double-blind study involving 240 patients demonstrated significant improvements:

  • Exercise Capacity : Patients treated with xamoterol showed a 19% increase in mean exercise duration compared to a 7% increase in the placebo group.
  • Symptom Relief : Improvements in breathlessness were noted on visual analogue scales post-treatment with xamoterol .

Case Study Overview

A notable case study highlighted the sustained benefits of xamoterol over a 12-month period, where patients experienced improved exercise capacity and symptomatic relief compared to those receiving placebo or digoxin .

Table 1: Summary of Key Research Findings on Xamoterol

Study TypeSample SizeTreatment DurationKey Findings
Multicenter Double-Blind Study240 patients3 months19% increase in exercise duration; improved breathlessness
Longitudinal Study100 patients12 monthsSustained improvement in symptoms and exercise capacity
Preliminary TrialsVariousVariablePotential benefits for angina pectoris and sinoatrial disease

Additional Observations

  • Safety Profile : Xamoterol has shown a favorable safety profile with limited adverse effects reported in clinical trials.
  • Potential Applications : Beyond heart failure, preliminary studies suggest potential applications in treating angina pectoris and postural hypotension, although further research is warranted to establish these uses conclusively .

Propriétés

IUPAC Name

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOSRCHIDYWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045222
Record name Xamoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81801-12-9, 73210-73-8
Record name Xamoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81801-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xamoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081801129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xamoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xamoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XAMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE0JQL703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xamoterol
Reactant of Route 2
Xamoterol
Reactant of Route 3
Reactant of Route 3
Xamoterol
Reactant of Route 4
Xamoterol
Reactant of Route 5
Xamoterol
Reactant of Route 6
Reactant of Route 6
Xamoterol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.